molecular formula C6H14Cl2N6 B1458218 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride CAS No. 1461705-20-3

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride

Cat. No.: B1458218
CAS No.: 1461705-20-3
M. Wt: 241.12 g/mol
InChI Key: JQAAHODTFORHAA-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H13ClN6. It is a derivative of piperazine and tetrazole, which are both important classes of compounds in medicinal chemistry. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Scientific Research Applications

Piperazine Derivatives in Antidepressant and Antipsychotic Therapy

Piperazine structures form the backbone of several clinical and investigational drugs aimed at treating psychiatric disorders. Their significance is noted in their ability to interact with serotonin receptors, which are pivotal in managing depression, anxiety, and psychosis. For instance, arylpiperazine derivatives, known for their serotonin receptor-related effects, have been explored for their therapeutic potential in treating depression and psychosis (Caccia, 2007). Furthermore, recent patents highlight the ongoing innovation in piperazine derivatives for therapeutic uses, showcasing their versatility across various pharmacological activities (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including drug-resistant strains. The structure-activity relationship (SAR) of these compounds provides a critical foundation for developing new anti-TB molecules, highlighting the importance of piperazine as a building block in medicinal chemistry (Girase et al., 2020).

DNA Interaction Studies

The interaction of piperazine derivatives with DNA, particularly through minor groove binding, has been a subject of interest for its implications in drug design. Compounds like Hoechst 33258, which features a piperazine moiety, have been utilized as fluorescent DNA stains, providing insights into chromosomal analysis and the molecular basis of DNA sequence recognition (Issar & Kakkar, 2013).

Antipsychotic and Cognitive Enhancement

Explorations into the pharmacological actions of piperazine derivatives extend into their use as antipsychotic agents, with studies on compounds like clozapine indicating a unique efficacy in treating schizophrenia without the severe side effects common to other antipsychotics. This has led to the designation of clozapine as an atypical antipsychotic drug, underscoring the potential of piperazine derivatives in psychiatric medication (Ashby & Wang, 1996).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial production to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and the oxidizing agent

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.2ClH/c1-11-6(8-9-10-11)12-4-2-7-3-5-12;;/h7H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAAHODTFORHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
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1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 3
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 4
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 5
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 6
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride

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